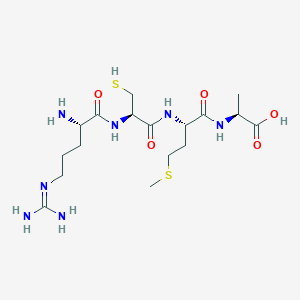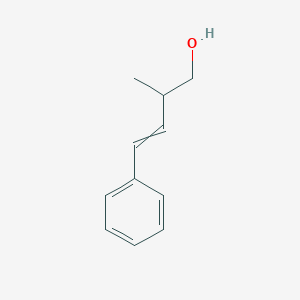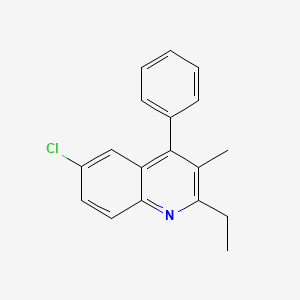
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane is an organosilicon compound characterized by its unique structure, which includes a decyl and an ethyl group attached to a disiloxane backbone. This compound is part of the broader class of disiloxanes, known for their versatility and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane typically involves the hydrosilylation of alkenes or alkynes with a suitable disiloxane precursor. The reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.
Reduction: It serves as a reducing agent in the conversion of functional groups such as amides to amines.
Substitution: The silicon-hydrogen bonds can be substituted with other functional groups through reactions with halides or alcohols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides such as chlorosilanes. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a catalyst in various organic reactions.
Biology: Its derivatives are explored for their potential in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism by which 1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In reduction reactions, the silicon-hydrogen bond donates a hydride ion to the substrate, facilitating the conversion of functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Decyl-1-ethyl-1,3,3,3-tetramethyldisiloxane can be compared with other disiloxanes such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in homogeneous catalysis.
1,3-Diethyl-1,1,3,3-tetramethyldisilazane: Utilized in organic synthesis and as a reducing agent.
1,1,3,3-Tetramethyldisiloxane: A versatile reducing agent used in various chemical transformations. The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
797760-67-9 |
|---|---|
Formule moléculaire |
C16H38OSi2 |
Poids moléculaire |
302.64 g/mol |
Nom IUPAC |
decyl-ethyl-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C16H38OSi2/c1-7-9-10-11-12-13-14-15-16-19(6,8-2)17-18(3,4)5/h7-16H2,1-6H3 |
Clé InChI |
BGESPKLBQWZTQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](C)(CC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)

![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)




![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)
